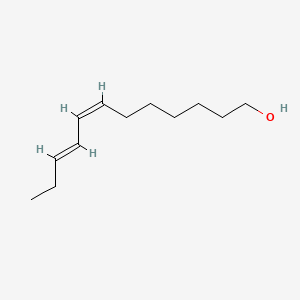

(7Z,9E)-Dodeca-7,9-dienol

Descripción

Contextual Significance of Dodecadienols in Interspecies Chemical Communication

Dodecadienols are twelve-carbon alcohols containing two double bonds. Their specific structures, including the geometry (Z or E) and position of these double bonds, create a high degree of specificity in the signals they convey. This structural diversity allows for the evolution of species-specific pheromone blends, crucial for reproductive isolation and mate recognition in a complex chemical environment. researchgate.net While pheromones are by definition intraspecific signals, the presence of similar compounds across different species can lead to instances of interspecies eavesdropping or interference. dokumen.pub The study of dodecadienols, therefore, provides valuable insights into the evolution of chemical communication systems and the ecological dynamics they mediate.

The Role of (7Z,9E)-Dodeca-7,9-dienol as a Biosynthetic Precursor in Lepidopteran Pheromone Systems

This compound is a crucial intermediate in the biosynthesis of sex pheromones in numerous moth and butterfly species (Lepidoptera). uliege.beresearchgate.net It often serves as a precursor to the corresponding acetate (B1210297) ester, (7Z,9E)-dodeca-7,9-dienyl acetate, which is a primary component of the female sex pheromone in many pest species, including the European grapevine moth, Lobesia botrana. nih.govd-nb.info

The biosynthesis of these pheromones is a multi-step enzymatic process that typically begins with common fatty acids. plos.orgplos.org Through a series of desaturation and chain-shortening reactions, the specific dodecadienol structure is formed. uliege.benih.gov For instance, in Lobesia botrana, the pathway involves the desaturation of tetradecanoic acid, followed by chain shortening to form a dodecenoic acid intermediate. nih.govd-nb.info A subsequent desaturation step introduces the second double bond, leading to the formation of the dodecadienyl backbone, which is then reduced to the alcohol, this compound. nih.gov This alcohol can then be further modified, often by acetylation, to produce the final active pheromone component. nih.govd-nb.info The precise sequence and specificity of these enzymatic reactions are critical for producing the correct isomeric blend of the pheromone, which is essential for attracting conspecific males. nih.gov

Table 1: Key Enzymes and Intermediates in the Biosynthesis of (7Z,9E)-Dodeca-7,9-dienyl Acetate in Lobesia botrana

| Step | Precursor | Enzyme Class | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Tetradecanoic acid | Δ11-desaturase | (Z)-11-tetradecenoic acid | nih.govd-nb.info |

| 2 | (Z)-11-tetradecenoic acid | Acyl-CoA oxidase | (Z)-9-dodecenoic acid | nih.govd-nb.info |

| 3 | (Z)-9-dodecenoic acid | Δ7-desaturase (elusive) | (7Z,9E)-dodeca-7,9-dienoic acid | nih.govd-nb.info |

| 4 | (7Z,9E)-dodeca-7,9-dienoic acid | Fatty acyl reductase (FAR) | This compound | researchgate.net |

Historical Perspective on the Discovery and Elucidation of Dodecadienyl Pheromones

The journey to understanding dodecadienyl pheromones began with the pioneering work on insect sex attractants in the mid-20th century. nih.gov The first lepidopteran sex pheromone, bombykol, was identified from the silkworm moth, Bombyx mori, in 1959, marking a milestone in chemical ecology. nih.gov This discovery spurred intensive research to identify the pheromones of other insect species, particularly those of agricultural importance.

The identification of dodecadienyl compounds as key pheromone components in the 1970s was a significant advancement. nih.gov For example, (E,Z)-7,9-dodecadienyl acetate was identified as the major sex pheromone component of the European grapevine moth, Lobesia botrana, during this period. nih.gov The elucidation of these structures was made possible by the development of advanced analytical techniques, such as gas chromatography coupled with mass spectrometry (GC-MS) and electroantennography (EAG), which allowed researchers to isolate, identify, and test the biological activity of minute quantities of these compounds from insect glands. nih.gov

Early synthetic efforts focused on producing these compounds to confirm their biological activity and for use in pest management strategies. google.comsakura.ne.jp These syntheses were often complex and yielded mixtures of isomers. google.com Over time, more stereoselective synthetic routes have been developed, allowing for the production of highly pure isomers for research and commercial applications. google.com The ongoing research into the biosynthesis of these pheromones continues to reveal the intricate enzymatic machinery that insects use to create these potent chemical signals. uliege.benih.govd-nb.info

Table 2: Timeline of Key Discoveries Related to Dodecadienyl Pheromones

| Year | Discovery/Event | Significance |

|---|---|---|

| 1959 | Identification of bombykol, the first lepidopteran sex pheromone. nih.gov | Opened the field of pheromone chemistry and its application. |

| 1970s | Identification of (E,Z)-7,9-dodecadienyl acetate as the major sex pheromone of Lobesia botrana. nih.gov | Highlighted the importance of dodecadienyl acetates in moth communication. |

| 1980s | Identification of (E,Z)-7,9-dodecadienol as a minor pheromone component in Lobesia botrana. nih.gov | Demonstrated the presence of alcohol precursors in pheromone blends. |

Propiedades

Número CAS |

54364-60-2 |

|---|---|

Fórmula molecular |

C12H22O |

Peso molecular |

182.30 g/mol |

Nombre IUPAC |

(7E,9Z)-dodeca-7,9-dien-1-ol |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-6,13H,2,7-12H2,1H3/b4-3-,6-5+ |

Clave InChI |

SSGXHMNJZLXQIW-DNVGVPOPSA-N |

SMILES |

CCC=CC=CCCCCCCO |

SMILES isomérico |

CC/C=C\C=C\CCCCCCO |

SMILES canónico |

CCC=CC=CCCCCCCO |

Otros números CAS |

54364-60-2 |

Sinónimos |

7,9-dodecadienol |

Origen del producto |

United States |

Elucidation of the Biosynthetic Pathways for 7z,9e Dodeca 7,9 Dienol

Enzymatic Cascade for Dienol Formation in Pheromone Glands

The formation of (7Z,9E)-Dodeca-7,9-dienol is a multi-step enzymatic process that showcases the intricate molecular machinery evolved in insects for chemical communication. The primary pathway involves the modification of saturated fatty acids through the coordinated action of desaturases, β-oxidation enzymes, and reductases.

Fatty acyl desaturases are crucial enzymes that introduce double bonds at specific positions and with specific stereochemistry into the fatty acyl chain, forming the foundation of the pheromone's structure. In the biosynthesis of many lepidopteran pheromones, a common starting point is the desaturation of a C16 or C18 saturated fatty acid. For instance, a Δ11-desaturase can introduce a double bond at the 11th carbon position of tetradecanoic acid (a C14 fatty acid) to produce (Z)-11-tetradecenoic acid.

Subsequent enzymatic steps can then modify this initial unsaturated fatty acid. In the case of this compound biosynthesis, a key precursor is (Z)-9-dodecenoic acid. The formation of the conjugated diene system requires the action of at least one more desaturase. Research on related dodecadienol pheromones, such as in Lobesia botrana, suggests the involvement of a yet-to-be-identified Δ7 desaturase that would introduce the second double bond, creating the conjugated 7,9-diene system. d-nb.info The specific enzymes involved determine the precise geometry (Z or E) of the double bonds.

In some moth species, a single desaturase can be responsible for creating both double bonds in a conjugated diene system, often with a chain-shortening step in between. uliege.beresearchgate.net For example, in the codling moth, Cydia pomonella, a single enzyme exhibits both E9 and Δ8,Δ10-desaturation activities to produce (E,E)-8,10-dodecadienol. biorxiv.org While not the exact same compound, this highlights the functional diversity of desaturases in creating conjugated diene pheromones.

Following the initial desaturation, the fatty acyl chain is often shortened to the required length. This process is typically carried out by a modified β-oxidation pathway. pnas.orgharvard.edu For example, an unsaturated C14 precursor like (Z)-11-tetradecenoic acid can be shortened by one round of β-oxidation to yield (Z)-9-dodecenoic acid, a direct precursor for the C12 dienol. This chain-shortening step is a critical control point in determining the final chain length of the pheromone component. Isotopic labeling studies in various moth species have confirmed the role of β-oxidation in shortening fatty acyl precursors during pheromone biosynthesis. researchgate.netslu.se

Genetic and Transcriptomic Analysis of Biosynthetic Enzymes in Pheromone-Producing Organisms

The advent of molecular techniques has revolutionized the study of pheromone biosynthesis. Transcriptomic analysis of female pheromone glands allows for the identification of genes encoding the key biosynthetic enzymes. By comparing gene expression levels between pheromone-producing and non-producing tissues or developmental stages, researchers can pinpoint candidate genes for desaturases, reductases, and other enzymes involved in the pathway. biorxiv.orgpnas.org

For example, homology-based cloning has been successfully used to identify multiple FAR transcripts in various moth species. pnas.orgnih.gov The expression of specific FAR transcripts is often restricted to the female pheromone gland and can be upregulated in sexually mature females, providing strong evidence for their role in pheromone production. pnas.org Similarly, transcriptomic studies have been instrumental in identifying a wide array of desaturase genes in moth genomes, some of which show pheromone gland-specific expression patterns. d-nb.infobiorxiv.org Functional characterization of these candidate genes through heterologous expression in yeast or other systems is then used to confirm their enzymatic activity and substrate specificity. biorxiv.orgharvard.edu

Comparative Biosynthesis of Dodecadienol Systems Across Lepidopteran Species

The biosynthetic pathways leading to dodecadienol pheromones exhibit both conserved features and remarkable diversity across different Lepidopteran species. While the general framework of desaturation, chain shortening, and reduction is common, the specific enzymes and the sequence of events can vary, leading to the production of different isomers.

For instance, the biosynthesis of (E,E)-8,10-dodecadienol in the codling moth, Cydia pomonella, involves an unusual E9 desaturation followed by a second desaturation to create the conjugated diene. biorxiv.orgresearchgate.netslu.selu.se In contrast, the biosynthesis of (Z5,E7)-dodecadienol in Dendrolimus punctatus can proceed through two alternative routes involving different desaturases and intermediates. harvard.eduresearchgate.net The production of (E,Z)-7,9-dodecadienyl acetate (B1210297) in Lobesia botrana involves a Δ11-desaturase, chain shortening, and a subsequent Δ7 desaturation. d-nb.info This diversity highlights the evolutionary plasticity of pheromone biosynthetic pathways, allowing for the generation of species-specific chemical signals. The evolution of the fatty acyl reductase gene family is also thought to have played a significant role in the diversification of pheromone communication in insects. elifesciences.org

Table 1: Comparison of Dodecadienol Biosynthesis in Different Lepidopteran Species

| Species | Pheromone Component | Key Desaturase Activities | Reference |

|---|---|---|---|

| Lobesia botrana | (E,Z)-7,9-dodecadienyl acetate | Δ11-desaturase, Δ7-desaturase | d-nb.info |

| Cydia pomonella | (E,E)-8,10-dodecadienol | E9-desaturase, Δ8,Δ10-desaturase | biorxiv.org |

In Vivo Isotopic Labelling Studies and In Vitro Enzyme Characterization in Dienol Biosynthesis

Isotopic labeling studies have been fundamental in elucidating the biosynthetic pathways of insect pheromones. generalmetabolics.comnih.gov By feeding insects with fatty acids labeled with stable isotopes (e.g., deuterium (B1214612) or ¹³C) and analyzing the incorporation of the label into the pheromone components, researchers can trace the metabolic fate of precursors and identify the intermediates in the pathway. researchgate.netslu.senih.gov

For example, studies in Cydia pomonella using deuterated fatty acids demonstrated that dodecanoic acid is a precursor to (E,E)-8,10-dodecadienol and that the pathway involves an E9-dodecenoic acid intermediate. researchgate.netslu.selu.se These in vivo experiments provide a holistic view of the biosynthetic process within the living organism.

Complementing these in vivo studies, in vitro enzyme characterization provides detailed information about the function of individual enzymes. harvard.edu This typically involves expressing the gene encoding a candidate enzyme (e.g., a desaturase or reductase) in a heterologous system like yeast. The yeast cells are then supplied with potential substrates, and the products are analyzed to determine the enzyme's specific activity and substrate preference. biorxiv.orgharvard.edu This approach has been crucial for confirming the function of numerous desaturases and reductases involved in pheromone biosynthesis.

Table 2: Key Enzymes and Intermediates in Dodecadienol Biosynthesis

| Enzyme | Function | Precursor | Product |

|---|---|---|---|

| Δ11-Desaturase | Introduces double bond at C11 | Tetradecanoic acid | (Z)-11-Tetradecenoic acid |

| β-Oxidation Enzymes | Chain shortening | (Z)-11-Tetradecenoic acid | (Z)-9-Dodecenoic acid |

| Δ7-Desaturase | Introduces double bond at C7 | (Z)-9-Dodecenoic acid | (7Z,9E)-Dodecadienoic acid |

Mechanistic Investigations of 7z,9e Dodeca 7,9 Dienol in Biological Systems

Olfactory Receptor Binding and Activation Mechanisms for Dienol Derivatives

The perception of (7Z,9E)-Dodeca-7,9-dienol and other dienol derivatives begins at the molecular level with its interaction with olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons in insects. These ORs are typically G protein-coupled receptors (GPCRs), characterized by a structure that spans the cell membrane seven times. nih.gov The binding of a specific odorant molecule, or ligand, like this compound to an OR initiates a conformational change in the receptor protein.

This structural change activates a cascade of intracellular events, beginning with the interaction of the receptor with a G protein. This activation leads to the production of second messengers, which ultimately results in the opening of ion channels and the generation of an electrical signal. nih.gov This signal is then transmitted to the brain, where it is processed and interpreted as a specific scent. nih.gov

The specificity of this interaction is paramount; the shape and chemical properties of the dienol derivative determine which ORs it can bind to and with what affinity. While direct structural studies of this compound bound to its specific receptor are not yet available, the field of structural biology is beginning to unravel the three-dimensional architecture of odorant-receptor complexes, providing insights into the molecular basis of odor perception. nih.gov Computational methods such as molecular dynamics simulations are powerful tools for investigating the dynamic interactions between ligands like dienol derivatives and their receptors, helping to elucidate the precise binding modes and activation mechanisms. nih.gov

Neurophysiological Responses to Dienol Exposure and Related Pheromones

In the grapevine moth, Lobesia botrana, gas chromatography coupled with electroantennographic detection (GC-EAD) has been instrumental in identifying physiologically active compounds from female pheromone gland extracts. These studies have confirmed that male L. botrana antennae exhibit significant electrical responses to (7E,9Z)-7,9-dodecadien-1-ol, an isomer of the subject compound, indicating the presence of specific receptors for this molecule. researchgate.net

While direct EAG data for this compound is not extensively detailed in the provided context, studies on related species and compounds offer valuable insights. For instance, in the codling moth, Cydia pomonella, males show a significantly higher EAG response to their main pheromone component, (E,E)-8,10-dodecadien-1-ol, compared to females. bulletinofinsectology.org This sexual dimorphism in sensitivity is a common feature in insects that rely on pheromones for mate location. Furthermore, differential saturation experiments in C. pomonella have shown that continuous exposure to the primary pheromone can reduce the antennal response to other volatile compounds, suggesting complex interactions at the receptor level. bulletinofinsectology.org

Table 1: Summary of Neurophysiological Responses to Dienol Pheromones and Analogs

| Insect Species | Compound(s) | Method | Key Findings |

| Lobesia botrana | (E)-7-dodecenyl acetate (B1210297), (7Z,9E,11)-dodecatrienyl acetate | GC-EAD | Both compounds elicited significant responses from male antennae. researchgate.net |

| Cydia pomonella | (E,E)-8,10-dodecadien-1-ol | EAG | Males exhibited higher sensitivity than females; no significant difference between virgin and mated adults. bulletinofinsectology.org |

| Cryptoblabes gnidiella | (Z)-9-tetradecenyl formate, (Z)-11-hexadecenyl formate | GC-EAD | Both pheromone analogs elicited responses from male antennae. researchgate.net |

Behavioral Ecology of the Dienol and its Acetate in Insect Communication

This compound and its corresponding acetate, (7Z,9E)-dodecadienyl acetate, are key components of the sex pheromone blend of several insect species, most notably the European grapevine moth, Lobesia botrana. unirioja.espurdue.edu In this species, the female releases a specific blend of these and other compounds to attract males for mating. unirioja.es The precise ratio of the components is often critical for species-specific recognition and optimal male response.

The behavioral response of male moths to the pheromone blend is a complex sequence of actions, typically involving taking flight, flying upwind in a zigzagging pattern towards the odor source, and finally attempting to copulate. Wind tunnel experiments are a standard method for quantifying these behaviors. For L. botrana, males are highly attracted to a five-component blend that includes (E,Z)-7,9-dodecadien-1-ol. purdue.edu The main pheromone component, (E,Z)-7,9-dodecadienyl acetate, is less attractive on its own, highlighting the importance of the complete blend for eliciting the full behavioral repertoire. purdue.edu

The ecological context of this chemical communication is also crucial. For instance, the presence of host plant volatiles can significantly influence an insect's response to pheromones. In L. botrana, a blend of host plant volatiles has been shown to increase the response of males to the sex pheromone blend. eje.cz This suggests that the integration of both pheromonal and host-plant cues is important for mate location in a natural environment.

Table 2: Behavioral Responses of Lobesia botrana Males to Pheromone Blends

| Pheromone Blend | Ratio | Male Attraction |

| Five-component blend: (E,Z)-7,9-dodecadienyl acetate, (E,Z)-7,9-dodecadien-1-ol, (Z)-9-dodecenyl acetate, (E)-9-dodecenyl acetate, 11-dodecenyl acetate | 10 : 0.5 : 0.1 : 0.1 : 1 | Highly attractive purdue.edu |

| Three-component blend: (E,Z)-7,9-dodecadienyl acetate, (E,Z)-7,9-dodecadien-1-ol, (Z)-9-dodecenyl acetate | 10 : 0.5 : 0.1 | Slightly less attractive than the five-component blend purdue.edu |

| Main component alone: (E,Z)-7,9-dodecadienyl acetate | N/A | Much less attractive than the blends purdue.edu |

Synergistic and Antagonistic Interactions with Co-occurring Semiochemicals

The behavioral response of an insect to this compound is rarely a simple reaction to a single compound. Instead, it is often modulated by the presence of other semiochemicals in the environment. These interactions can be synergistic, where the combined effect of two or more compounds is greater than the sum of their individual effects, or antagonistic, where one compound reduces or inhibits the response to another.

In Lobesia botrana, several minor components of the female pheromone gland act as synergists to the main component, (7E,9Z)-7,9-dodecadienyl acetate. unirioja.es For example, the addition of (E)-7-dodecenyl acetate and (7Z,9E,11)-dodecatrienyl acetate significantly enhances the upwind flight response of males in a wind tunnel. researchgate.netunirioja.es

Conversely, certain compounds can act as antagonists. Structural analogs of the main pheromone component of L. botrana have been shown to significantly reduce male attraction to the natural pheromone blend. eje.cz Interestingly, the inhibitory effect of some of these antagonists can be offset by the presence of a blend of host plant volatiles, demonstrating a complex interplay between different chemical cues. eje.cz In the codling moth, Cydia pomonella, certain isomers of the main pheromone and codlemone acetate act as antagonists, reducing upwind flight orientation. slu.se

These synergistic and antagonistic interactions are crucial for maintaining the specificity of chemical communication channels and for insects to make appropriate behavioral decisions in a complex chemical landscape.

Analytical and Spectroscopic Characterization of 7z,9e Dodeca 7,9 Dienol

Chromatographic Separation Techniques for Dienol Isomers

The separation of the geometric isomers of dodecadienol, including the (7Z,9E) configuration, presents a significant analytical challenge due to their similar physical properties. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed for this purpose.

Gas Chromatography (GC): While GC is a cornerstone for the analysis of volatile insect pheromones, the separation of geometric isomers of terminal-conjugated dienes like dodecadienols can be difficult. oup.comnih.gov On many standard capillary GC columns, the (E) and (Z) isomers may co-elute or show only slight separation, with their peaks often overlapping significantly. nih.gov For instance, in the analysis of related dienyl compounds, (E)-isomers have been observed to elute slightly faster than their (Z)-counterparts, but complete separation is often not achieved. nih.gov The use of specialized chiral stationary phases in GC can be effective for separating certain stereoisomers, demonstrating the technique's potential when appropriately modified. uq.edu.au

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC has proven to be a more effective technique for the complete separation of dodecadienol isomers. nih.govtandfonline.com Using an octadecylsilane (B103800) (ODS) column, (Z)-isomers consistently elute faster than the corresponding (E)-isomers, allowing for their distinct separation. nih.govresearchgate.net This method offers the advantage of direct analysis without the need for derivatization. nih.gov The separation is based on the subtle differences in polarity and shape between the isomers. mtc-usa.com Furthermore, the use of a UV detector is highly effective for these conjugated dienes, which absorb strongly in the UV region. tandfonline.comresearchgate.net For enhanced sensitivity and specificity, dienols can be converted to derivatives like 3,5-dinitrobenzoates, which can then be analyzed by LC-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). nih.gov

Below is an interactive table summarizing the chromatographic behavior of dienol isomers.

| Chromatographic Technique | Stationary Phase | Elution Order of Isomers | Separation Efficiency | Reference |

| Gas Chromatography (GC) | Capillary Column (e.g., DB-23) | (E)-isomers may elute slightly faster | Often incomplete, peaks may overlap | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (ODS) | (Z)-isomers elute faster than (E)-isomers | Complete separation is achievable | nih.govresearchgate.net |

Mass Spectrometry for Structural Elucidation and Quantification of Dienols

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for the structural elucidation and quantification of pheromones like (7Z,9E)-dodeca-7,9-dienol. slu.senih.gov

The electron impact (EI) mass spectra of conjugated dodecadien-1-ols exhibit characteristic fragmentation patterns that can help determine the position of the double bonds. tandfonline.com While the molecular ion (M+) may be weak or absent, fragment ions resulting from the cleavage of the hydrocarbon chain provide crucial structural information. tandfonline.com For alcohols, a characteristic loss of water ([M-H₂O]⁺) is often observed. tandfonline.com The fragmentation patterns of different isomers can be distinct enough to allow for their identification by comparing the spectra of unknown samples with those of synthetic standards. tandfonline.com

For quantification, selected ion monitoring (SIM) in GC-MS can be used to enhance sensitivity and selectivity for the target analyte. When dealing with complex biological extracts, techniques like solid-phase microextraction (SPME) can be used to pre-concentrate the pheromone before GC-MS analysis. wikipedia.org Advanced MS techniques like Direct Analysis in Real Time (DART-MS) offer rapid lipid profiling of pheromone glands with minimal sample preparation, allowing for the detection of a broad range of molecules, including fatty alcohols. nih.govbohrium.com

The following table presents typical mass spectral data for dodecadienols.

| Ion Type | Description | Significance | Reference |

| [M]+ | Molecular Ion | Indicates the molecular weight of the compound. | tandfonline.com |

| [M-H₂O]+ | Dehydration Product | Characteristic for alcohols. | tandfonline.com |

| CnH2n-2+ to CnH2n-5+ | Hydrocarbon Fragments | The series of these fragments (e.g., C4 to C9) is indicative of the double bond positions. | tandfonline.com |

Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive stereochemical assignment and purity assessment of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecule's structure and the geometry of its double bonds. tandfonline.comdiva-portal.org

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the olefinic protons are particularly diagnostic for determining the E/Z configuration of the double bonds. In a conjugated diene system, the coupling constants between adjacent vinyl protons (J-values) are typically larger for a trans (E) configuration than for a cis (Z) configuration. Decoupling experiments can help assign the signals of the olefinic and allylic protons. tandfonline.com

¹³C NMR Spectroscopy: ¹³C NMR is highly sensitive to the stereochemistry of the double bonds. tandfonline.com The chemical shifts of the olefinic and allylic carbons differ significantly between geometric isomers. tandfonline.com Empirical rules have been developed to assign the ¹³C signals in conjugated diene systems based on the effects of substituent changes and geometric conversions. tandfonline.com For instance, the conversion of an (E)-configured double bond to a (Z)-configuration induces predictable upfield or downfield shifts in the signals of the carbons within and adjacent to the diene system. tandfonline.com This allows for the unambiguous assignment of the (7Z,9E) stereochemistry and the assessment of isomeric purity. scielo.br

The table below shows representative ¹³C NMR chemical shift data for assigning the geometry of conjugated diene systems.

| Carbon Position | Effect of (E) to (Z) Conversion of Cb=Cc | Chemical Shift Change (ppm) | Reference |

| Cₐ | Upfield shift | 5.1 ± 0.3 | tandfonline.com |

| Cb | Upfield shift | 2.6 ± 0.3 | tandfonline.com |

| Cc | Upfield shift | 1.9 ± 0.3 | tandfonline.com |

| Cd | Upfield shift | 4.9 ± 0.2 | tandfonline.com |

| Cₑ | Downfield shift | 2.2 ± 0.2 | tandfonline.com |

| Note: In the Cₐ-Cb=Cc-Cd=Ce-Cf diene system. |

Advanced Spectroscopic Methods for Conjugated Diene System Analysis

Beyond the standard techniques, other advanced spectroscopic methods can provide further insights into the analysis of conjugated diene systems like that found in this compound.

Ultraviolet (UV) Spectroscopy: Conjugated dienes exhibit characteristic absorption maxima (λmax) in the UV spectrum due to π → π* electronic transitions. scribd.com The position and intensity of these absorptions are influenced by the extent of conjugation and the substitution pattern of the diene. While UV spectroscopy is generally not sufficient on its own for complete structural elucidation, it is an excellent tool for detecting the presence of a conjugated system and is often used as a detection method in HPLC. tandfonline.comscribd.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can also aid in the stereochemical analysis of conjugated dienes. The out-of-plane C-H bending vibrations are particularly useful. Trans (E) double bonds typically show a strong absorption band around 960-990 cm⁻¹, while cis (Z) double bonds exhibit a band around 675-730 cm⁻¹. diva-portal.org This can provide complementary information to NMR for confirming the geometry of the double bonds.

Ecological and Environmental Dynamics of 7z,9e Dodeca 7,9 Dienol

Environmental Fate and Biotransformation of the Dienol and its Derivatives

The persistence and transformation of (7Z,9E)-Dodeca-7,9-dienol and its common derivative, (7Z,9E)-dodecadienyl acetate (B1210297), in the environment are critical to their function as chemical signals. These processes are influenced by abiotic factors like light and biotic factors such as enzymatic and microbial degradation.

Conjugated dienols and their derivatives are susceptible to degradation and isomerization when exposed to sunlight. The (7Z,9E)-dodecadienyl acetate, a primary component of the European grapevine moth (Lobesia botrana) sex pheromone, readily undergoes isomerization in sunlight, especially in the presence of a photosensitizer nih.gov. This process leads to an equilibrium mixture of isomers, predominantly the more thermodynamically stable (E,E) isomer, along with (E,Z) and (Z,E) isomers nih.gov. In the absence of a photosensitizer, degradation can occur more rapidly than photoequilibration nih.gov.

The mechanism of photoisomerization in conjugated systems like dienols involves the absorption of light energy, which excites the molecule to a higher energy state. This allows for rotation around a double bond, leading to the formation of a different geometric isomer upon relaxation back to the ground state lu.sefiveable.meoit.edu. For conjugated dienes, this can occur through a "one-bond-flip" (OBF) mechanism in fluid media or a "Hula-Twist" mechanism in more rigid environments nih.gov. Photo-oxidation can also occur, leading to the formation of other derivatives, such as furan (B31954) derivatives in the presence of a singlet oxygen generator nih.gov.

Table 1: Photoisomerization Products of (7Z,9E)-dodecadienyl acetate in Sunlight

| Initial Isomer | Condition | Resulting Isomers | Predominant Isomer | Reference |

| (7Z,9E)-dodecadienyl acetate | Sunlight with photosensitizer | (E,E), (E,Z), (Z,E) | (E,E) | nih.gov |

In many insect species, pheromones are released as acetates and are subsequently converted to the more active alcohol form. This hydrolysis is catalyzed by esterases present in the insect's antennae. While specific esterases for (7Z,9E)-dodecadienyl acetate have not been fully characterized, the biosynthesis of this pheromone in Lobesia botrana involves reduction of the corresponding fatty acyl-CoA to the alcohol, followed by acetylation d-nb.infonih.gov. This implies that the reverse reaction, the hydrolysis of the acetate to the dienol, is a critical step in the perception of the pheromone signal.

Insect esterases, particularly those involved in olfaction, are known to be diverse and can exhibit broad substrate specificity nih.gov. Some esterases are capable of degrading both pheromone components and plant volatiles scienceopen.com. The efficiency of these enzymes is crucial for maintaining the sensitivity of the olfactory system by rapidly clearing the signal after detection scienceopen.com. The hydrolysis of ester bonds is a common metabolic pathway, and enzymes like carboxylesterases and lipases are widespread in biological systems and are capable of cleaving such bonds nih.gov.

Microorganisms play a significant role in the degradation of organic compounds in the environment, including insect pheromones. While specific microbial pathways for the degradation of this compound have not been extensively studied, the metabolism of long-chain unsaturated alcohols and fatty acids by bacteria is well-documented.

Bacteria can degrade long-chain aliphatic hydrocarbons and alcohols through initial oxygenation of a terminal or sub-terminal methyl group, leading to the formation of an alcohol, then an aldehyde, and finally a carboxylic acid mdpi.com. Unsaturated long-chain fatty acids can be degraded by bacteria through β-oxidation nih.gov. It is plausible that soil and plant-surface microorganisms can metabolize this compound through similar oxidative and degradative pathways. Furthermore, symbiotic microorganisms in insects can modulate their hosts' chemical profiles by producing or degrading pheromone components rsc.orgresearchgate.net. Some bacteria are known to degrade long-chain unsaturated fatty acids, with certain species showing a preference for unsaturated over saturated forms nih.gov.

Table 2: General Microbial Degradation Pathways for Related Compounds

| Compound Type | Microbial Process | Key Enzymes/Pathways | Potential Products | References |

| Long-chain alcohols | Oxidation | Alcohol dehydrogenase, Aldehyde dehydrogenase | Aldehydes, Carboxylic acids | mdpi.com |

| Unsaturated fatty acids | β-oxidation | Acyl-CoA synthetase, Acyl-CoA dehydrogenase | Acetyl-CoA | nih.gov |

Interspecies Chemical Communication and Receptor Specificity in Dienol-Mediated Signaling

This compound is a minor but significant component of the sex pheromone blend of the European grapevine moth, Lobesia botrana nih.gov. The major component is its acetate form, (7E,9Z)-7,9-dodecadienyl acetate d-nb.infonih.gov. The presence of the dienol, along with other minor components, can have a synergistic effect on the attraction of conspecific males researchgate.net.

The specificity of this chemical signal is ensured by the precise tuning of olfactory receptor neurons (ORNs) in the male antennae to the specific components of the pheromone blend. While the specific receptors for this compound have not been definitively identified in L. botrana, it is known that different ORNs are tuned to different pheromone components. This allows the male to distinguish the species-specific blend from the pheromones of other species, preventing interspecific mating. However, in some cases, the pheromone components of one species can be detected by another, leading to phenomena such as eavesdropping by predators or parasites, or reproductive interference between closely related species. For instance, other compounds have been identified in the pheromone gland of L. botrana that can enhance the response of males, suggesting a complex and nuanced communication system nih.gov.

Evolutionary Trajectories of Dienol-Based Pheromone Systems in Insect Lineages

The evolution of pheromone communication systems is a dynamic process driven by sexual selection and the need for reproductive isolation. The diversity of moth pheromones is largely generated by a conserved set of biosynthetic enzymes, particularly fatty acid desaturases researchgate.netnih.gov.

In the case of dienol-based pheromones like this compound, the evolution of specific desaturases is key. The biosynthesis of the precursor to (7Z,9E)-dodecadienyl acetate in Lobesia botrana involves a Δ11-desaturase followed by chain shortening and the action of a yet-to-be-identified Δ7-desaturase d-nb.infonih.gov. The evolution of these desaturase genes, often through gene duplication and subsequent functional divergence, allows for the creation of novel unsaturated fatty acid precursors and, consequently, new pheromone components researchgate.netnih.govnih.govnih.gov.

The family Tortricidae, to which L. botrana belongs, exhibits a pattern where species in the subfamily Tortricinae predominantly use 14-carbon pheromone components, while those in the Olethreutinae tend to use 12-carbon compounds nih.govresearchgate.net. This suggests that changes in the chain-shortening enzymes also play a significant role in the evolution of pheromone blends. The evolution of these biosynthetic pathways is thought to occur in concert with the evolution of the corresponding specific receptors in the receiving insects, leading to the co-evolution of the signal and its detection system nih.gov.

Future Research Directions and Theoretical Perspectives in 7z,9e Dodeca 7,9 Dienol Chemistry and Biology

Development of Novel and Sustainable Synthetic Strategies for Enhanced Stereoselectivity

The biological activity of (7Z,9E)-Dodeca-7,9-dienol is intrinsically linked to its specific stereochemistry. Consequently, the development of synthetic routes that provide high stereoselectivity in a sustainable and cost-effective manner remains a primary objective.

Future synthetic strategies are expected to move beyond traditional methods toward more innovative and greener chemical processes. One promising area is the application of metathesis reactions. For instance, a metathesis approach using ruthenium catalysts has been explored for the synthesis of the related (E,Z)-7,9-dodecadienyl acetate (B1210297), achieving good yields and selectivity. Further refinement of catalysts and reaction conditions could enhance the stereochemical purity of the final dienol product.

Another critical area for development is the stereoselective reduction of alkynes to form the required (Z)-olefin. While catalytic hydrogenation is a common method, it can suffer from over-reduction and catalyst poisoning. scispace.com Research into more chemo- and stereoselective reduction systems, such as those employing hydroalumination with reagents like diisobutylaluminium hydride (DIBAL-H) or novel nanocatalysts, is crucial. scispace.com The challenge lies in creating methods that are compatible with a wide range of functional groups and can be scaled up for commercial production. scispace.com Palladium-catalyzed cross-coupling reactions also represent a powerful tool for the stereocontrolled synthesis of conjugated dienes and will likely see continued development. sakura.ne.jp

Key Research Objectives:

Catalyst Design: Development of novel catalysts for olefin metathesis and selective alkyne reduction that offer higher turnover numbers and enhanced stereoselectivity.

Process Optimization: Investigation of flow chemistry and other process intensification technologies to improve the safety, efficiency, and scalability of pheromone synthesis.

Green Chemistry: Emphasis on using renewable starting materials, reducing solvent use, and minimizing waste streams to create more sustainable synthetic pathways.

Unraveling Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms in Dienol Production

The biosynthesis of moth sex pheromones is a complex process involving a series of specialized enzymes that modify fatty acid precursors. While the general pathways are understood, many of the specific enzymes and their regulatory networks remain to be discovered.

In many lepidopteran species, pheromone biosynthesis involves a sequence of desaturation and chain-shortening steps starting from saturated fatty acids like stearic acid. researchgate.net For conjugated dienes, this often requires the coordinated action of multiple desaturases. For example, the biosynthesis of pheromones in some species involves Δ9 and Δ11 desaturases. researchgate.netuliege.be A significant challenge is identifying the complete enzymatic toolkit for a given species. In the case of the European grapevine moth, Lobesia botrana, which uses the acetate of the related (7E,9Z)-dodeca-7,9-dienol, the pathway involves a Δ11-desaturase and subsequent chain-shortening, but the crucial desaturase that introduces the Δ7 double bond has not yet been identified and remains "elusive". uliege.be

Future research will leverage genomic and transcriptomic data to identify candidate genes encoding these missing enzymes. Functional characterization, typically through heterologous expression in yeast or other systems, will be essential to confirm their roles. researchgate.netuliege.be Understanding the regulatory mechanisms, such as the role of Pheromone Biosynthesis Activating Neuropeptide (PBAN), is another key frontier. researchgate.net

Key Research Objectives:

Enzyme Discovery: Identification and functional characterization of novel fatty acyl-CoA desaturases, reductases, and acetyltransferases involved in dienol biosynthesis.

Regulatory Networks: Elucidation of the hormonal and neuronal pathways that regulate the expression and activity of biosynthetic enzymes.

Evolutionary Insights: Comparative studies of biosynthetic pathways across different species to understand the evolution of pheromone diversity.

Advanced Computational Modeling of Olfactory Receptor-Dienol Interactions

The perception of this compound by a male moth begins with its binding to a specific olfactory receptor (OR) located in the antennae. Understanding this interaction at a molecular level is crucial for deciphering the basis of pheromone specificity and sensitivity. Advanced computational modeling has become an indispensable tool for this purpose. nih.gov

Given the difficulty in crystallizing membrane-bound proteins like ORs, homology modeling is often the first step, using the structures of related G-protein-coupled receptors (GPCRs) as templates. nih.gov Once a structural model of the target OR is built, molecular docking simulations can predict the binding pose of this compound within the receptor's binding pocket. These static models can be further refined using molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the receptor-ligand complex and can help identify key amino acid residues responsible for binding. nih.govnih.gov

These computational approaches can guide site-directed mutagenesis experiments to validate the predicted interactions. Furthermore, virtual screening of large chemical libraries against the OR model can help identify novel agonists or antagonists, which could lead to new pest management strategies. nih.gov

Key Computational Approaches:

Homology Modeling and Molecular Docking: To predict the three-dimensional structure of ORs and the binding mode of the dienol.

Molecular Dynamics (MD) Simulations: To analyze the stability and dynamics of the receptor-pheromone complex.

Free Energy Calculations: To quantify the binding affinity between the dienol and its receptor.

Pharmacophore Modeling: To identify the essential chemical features of the dienol required for receptor activation. nih.gov

Development of High-Throughput Analytical Platforms for Dienol Profiling

Analyzing the precise composition of pheromone blends is critical for understanding chemical communication and for quality control in manufacturing. While gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis, future research will focus on developing higher-throughput platforms. researchgate.net

High-throughput analysis is essential for large-scale studies, such as screening insect populations for variations in pheromone production or analyzing the degradation of pheromones in the field. Innovations in this area include the development of faster GC separations using techniques like multi-dimensional GC (GCxGC) and the use of advanced sample introduction methods like solid-phase microextraction (SPME), which minimizes sample preparation time. dokumen.pub

Coupling these advanced separation techniques with high-resolution mass spectrometry and automated data analysis pipelines will enable the rapid and accurate profiling of this compound and other components in complex mixtures. These platforms will be invaluable for quality control in the production of pheromone lures and for ecological studies investigating the chemical ecology of the species.

Key Research Objectives:

Faster Separations: Implementation of advanced chromatographic techniques to reduce analysis time.

Automation: Development of fully automated workflows from sample collection to data analysis.

Miniaturization: Creation of portable, field-deployable analytical devices for real-time monitoring of pheromone concentrations.

Application of Systems Biology Approaches to Pheromone Biosynthesis and Perception

A systems biology approach aims to build a comprehensive, quantitative understanding of a biological system by integrating multiple layers of information. Applying this to the this compound system involves creating a holistic model that connects the genes responsible for its production to the ultimate behavioral response it elicits.

This approach requires the integration of data from various 'omics' technologies. For example, transcriptomics (analyzing gene expression in the pheromone gland) can identify the genes involved in biosynthesis. uliege.be Proteomics can quantify the enzymes produced, while metabolomics can measure the concentrations of the dienol and its precursors.

These datasets can be used to construct a network model of the biosynthetic pathway. Similarly, a systems-level understanding of perception would integrate the computational modeling of receptor-ligand interactions with electrophysiological data from the antennae and behavioral data from wind tunnel or field experiments. researchgate.net By combining these sub-models, researchers can create a multi-scale model that simulates the entire pheromone communication channel, from molecule to mating.

Key Integrated Research Areas:

'Omics' Integration: Combining genomics, transcriptomics, proteomics, and metabolomics data to model the pheromone production network.

Multi-Scale Modeling: Linking molecular-level models of receptor binding to cellular-level models of neuron firing and organism-level models of behavior.

Predictive Biology: Using the systems model to predict how genetic or environmental perturbations will affect pheromone signaling and to design novel pest control strategies.

Q & A

Basic: What safety protocols are essential when handling (7Z,9E)-Dodeca-7,9-dienol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks to avoid inhalation of vapors .

- Ventilation: Perform experiments in a fume hood or glovebox, especially during synthesis or purification steps where volatile byproducts may form .

- Waste Disposal: Segregate organic waste containing the compound and dispose via certified hazardous waste management services to prevent environmental contamination .

- Storage: Store at −20°C in amber vials under inert gas (e.g., argon) to minimize photodegradation and isomerization .

Basic: How is this compound synthesized, and what are the critical reaction steps?

Methodological Answer:

- Key Steps:

- Oxidative Preparation: Start with 2-pentyn-1-ol, oxidize to form a conjugated alkyne intermediate.

- Wittig Reaction: Use a phosphorus ylide to couple the alkyne with a suitable electrophile, forming the diene backbone.

- Selective Reduction: Apply Zn-mediated reduction under controlled conditions to retain the (7Z,9E) configuration .

- Yield Optimization: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >85% isomeric purity. Typical yields range from 60–70% .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Confirm molecular weight (182.30 g/mol) and detect impurities using a polar column (e.g., DB-WAX) with splitless injection .

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify olefinic protons (δ 5.2–5.6 ppm) and coupling constants to distinguish Z/E configurations.

- ¹³C NMR: Confirm carbonyl and diene carbon signals .

- Infrared (IR) Spectroscopy: Detect hydroxyl (∼3300 cm⁻¹) and acetate (∼1740 cm⁻¹) groups in derivatives .

Advanced: How can researchers optimize the stereoselectivity of this compound synthesis?

Methodological Answer:

- Catalyst Selection: Use chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings to enhance Z/E selectivity .

- Temperature Control: Maintain reactions at −78°C during Wittig reactions to minimize thermal isomerization .

- Isomer Separation: Employ silver nitrate-impregnated silica gel chromatography to resolve Z/E isomers based on π-complexation differences .

Advanced: What bioassay methods evaluate the pheromonal activity of this compound in field studies?

Methodological Answer:

- Field Trapping: Use sticky traps baited with synthetic blends (e.g., 15:1 ratio of alcohol:acetate derivatives). Monitor male Crocidosema aporema attraction over 40 days .

- Dose-Response Testing: Apply 0.1–1.0 mg doses to assess threshold activity. Use randomized block designs to control for environmental variability .

- Electroantennography (EAG): Measure antennal responses in target insects to validate receptor specificity .

Advanced: How can researchers differentiate this compound from its isomers in complex mixtures?

Methodological Answer:

- Chiral HPLC: Use a Chiralcel OD-H column with heptane/isopropanol (95:5) to resolve isomers. Retention times vary by 2–3 minutes for Z/E vs. E/E configurations .

- Derivatization: Convert the alcohol to p-nitrobenzoate esters and analyze via LC-MS to enhance separation .

- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values for stereochemical validation .

Advanced: How should researchers address contradictions in pheromonal efficacy data across studies?

Methodological Answer:

- Source Analysis: Verify the isomeric purity of synthesized compounds via GC-MS, as impurities >5% can skew bioactivity results .

- Environmental Factors: Replicate studies under controlled humidity and temperature to isolate compound-specific effects .

- Meta-Analysis: Pool data from multiple field trials (e.g., using R or Python) to identify trends obscured by small sample sizes .

Advanced: What ecological impact assessments are needed for deploying this compound in pest management?

Methodological Answer:

- Non-Target Organism Testing: Screen for cross-reactivity with non-pest Lepidoptera using EAG and wind tunnel assays .

- Degradation Studies: Monitor soil and water half-lives under UV exposure using LC-MS to assess environmental persistence .

- Food Chain Analysis: Track biomagnification in predatory insects via stable isotope labeling (e.g., ¹³C-tagged compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.